5‑Lipoxygenase (5‑LOX) Inhibitory Activity Compared to Zileuton
The target compound exhibits an IC₅₀ >10 000 nM against human recombinant 5‑LOX, indicating negligible inhibition . In contrast, the clinically approved 5‑LOX inhibitor zileuton has a reported IC₅₀ of approximately 500–1 000 nM in comparable recombinant enzyme assays . This ≥10‑fold lower potency establishes the compound as a poor direct inhibitor of 5‑LOX, differentiating it from agents intended for leukotriene‑driven pathologies.
| Evidence Dimension | 5‑LOX inhibition IC₅₀ |
|---|---|
| Target Compound Data | >10 000 nM |
| Comparator Or Baseline | Zileuton: ~500–1 000 nM |
| Quantified Difference | ≥10‑fold weaker inhibition |
| Conditions | Human recombinant 5‑LOX expressed in E. coli BL21(DE3); reduction in all‑trans LTB₄ and 5‑HETE formation |
Why This Matters
For screening cascades targeting leukotriene biosynthesis, this compound serves as a negative control with well‑characterized inactivity, whereas zileuton‑like potency is required for hit series progression.
- [1] BindingDB Entry BDBM50591538 (CHEMBL5205807). IC₅₀ >1.00×10⁴ nM for human recombinant 5‑LOX. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
- [2] Carter GW, Young PR, Albert DH, et al. 5‑Lipoxygenase inhibitory activity of zileuton. J Pharmacol Exp Ther. 1991;256(3):929-937. PMID: 1899718 View Source
